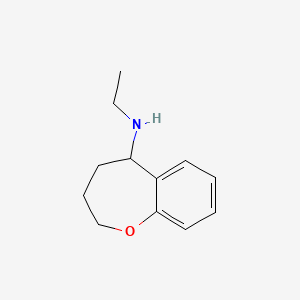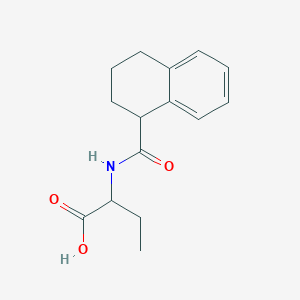
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid, also known as TBNB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBNB is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon that is commonly used as a starting material in organic synthesis. TBNB has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid acts as an inhibitor of specific enzymes involved in lipid metabolism, including acetyl-CoA carboxylase and fatty acid synthase. By inhibiting these enzymes, this compound can reduce the synthesis of fatty acids and triglycerides, leading to a decrease in lipid accumulation in cells. Additionally, this compound has been shown to modulate the expression of genes involved in inflammation and immune function, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of lipid synthesis, the modulation of gene expression, and the regulation of inflammation and immune function. This compound has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid in scientific research is its ability to selectively inhibit specific enzymes involved in lipid metabolism, making it a useful tool for studying the regulation of lipid metabolism in cells. However, one limitation of using this compound is its potential toxicity, as high doses of this compound have been shown to cause liver damage in animal studies.
Orientations Futures
There are several future directions for research involving 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid, including the investigation of its potential as a treatment for obesity and related metabolic disorders, the elucidation of its mechanism of action in the regulation of gene expression, and the development of more selective and less toxic derivatives of this compound. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic applications.
Méthodes De Synthèse
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid can be synthesized using a variety of methods, including the reaction of tetrahydronaphthalene with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with ammonia to yield this compound. Other methods of synthesis include the use of alternative starting materials and different catalysts.
Applications De Recherche Scientifique
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been used in a variety of scientific research applications, including the study of lipid metabolism, the regulation of gene expression, and the treatment of neurological disorders. This compound has been shown to inhibit the activity of enzymes involved in lipid metabolism, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, this compound has been shown to modulate the expression of genes involved in the regulation of inflammation and immune function, which could have implications for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-13(15(18)19)16-14(17)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-13H,2,5,7,9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQOUIVUYZXMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)
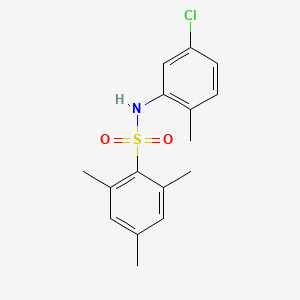
![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)

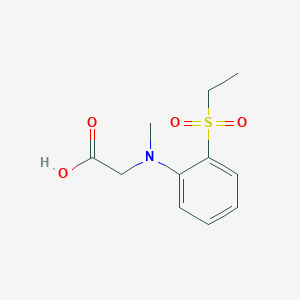
![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)
![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
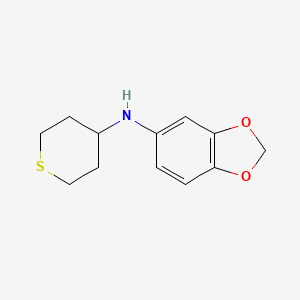
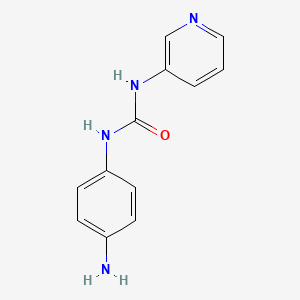
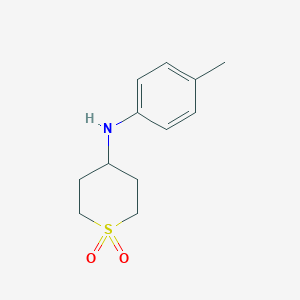
![2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid](/img/structure/B7542241.png)
![2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)
